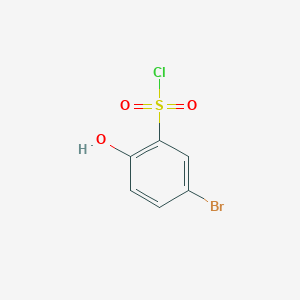

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride

説明

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride (CAS: Not explicitly provided; molecular formula: C₆H₄BrClO₃S) is a sulfonyl chloride derivative characterized by a bromo substituent at the 5-position and a hydroxyl group at the 2-position of the benzene ring. This compound is synthesized via chlorosulfonation of 4-bromophenol, as demonstrated by its preparation from 4-bromophenol and chlorosulfonic acid, yielding a pale brown oily solid with 55% efficiency . Its ¹H NMR spectrum (CDCl₃) shows distinct signals at δ 7.95 (d, J = 2.4 Hz, 1H), 7.71 (dd, J = 8.9, 2.4 Hz, 1H), and 7.04 (d, J = 8.9 Hz, 1H), confirming the substitution pattern . The hydroxyl group enhances its reactivity in forming sulfonamide bonds, making it a critical intermediate in medicinal chemistry for synthesizing inhibitors targeting proteins like WD repeat-containing proteins .

特性

IUPAC Name |

5-bromo-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDBOZWASCNFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is typically synthesized through a multi-step process:

Bromination of Nitrobenzene: Nitrobenzene is brominated to form 5-bromo-2-nitrobenzene.

Reduction: The nitro group in 5-bromo-2-nitrobenzene is reduced to form 5-bromo-2-aminobenzene.

Sulfonylation: The amino group in 5-bromo-2-aminobenzene is then converted to a sulfonyl chloride group through a sulfonylation reaction.

化学反応の分析

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols.

科学的研究の応用

Chemical Synthesis

Role as an Intermediate:

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The sulfonyl chloride group enhances its reactivity, making it suitable for further transformations in synthetic pathways.

Synthetic Pathways:

The compound can be synthesized through various methods, including bromination and sulfonylation reactions. For instance, the bromination of 3-chloro-2-hydroxybenzene followed by treatment with chlorosulfonic acid yields the desired sulfonyl chloride.

Biological Applications

Biochemical Probes and Inhibitors:

In biological research, 5-bromo-2-hydroxybenzene-1-sulfonyl chloride is employed to develop biochemical probes and enzyme inhibitors. Its ability to form covalent bonds with nucleophilic sites on biomolecules allows for the modification of protein functions and the inhibition of enzyme activity. This property is particularly valuable in studying enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of sulfonyl chlorides could effectively inhibit specific enzymes involved in metabolic pathways. By modifying the compound's structure, researchers were able to enhance its selectivity and potency against target enzymes .

Medicinal Chemistry

Precursor for Therapeutic Agents:

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride acts as a precursor in the synthesis of potential therapeutic agents. It has been investigated for its role in developing drugs targeting various diseases, including cancer and metabolic disorders.

Example: SGLT2 Inhibitors

The compound has been identified as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. The synthesis involves multiple steps, including bromination and esterification reactions to yield active pharmaceutical ingredients .

Industrial Applications

Dyes and Pigments Production:

In industry, 5-bromo-2-hydroxybenzene-1-sulfonyl chloride is used in the production of dyes and pigments due to its reactive sulfonyl chloride group. This application takes advantage of its ability to react with various substrates to form colored compounds used in textiles and coatings.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals | Used to synthesize complex organic molecules |

| Biological Research | Biochemical probes | Develops inhibitors for studying enzyme functions |

| Medicinal Chemistry | Precursor for therapeutic agents | Key intermediate in SGLT2 inhibitors for diabetes therapy |

| Industrial Production | Dyes and pigments | Reactive component in dye manufacturing |

作用機序

The mechanism of action of 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted aromatic compounds. This reactivity is due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the aromatic ring more susceptible to nucleophilic attack .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonyl Chloride Derivatives

Key Comparisons

Substituent Effects on Reactivity: The hydroxyl group in 5-bromo-2-hydroxybenzene-1-sulfonyl chloride facilitates nucleophilic substitution reactions, particularly in forming sulfonamide bonds for bioactive molecules . Methoxy and fluoro groups in 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride improve stability and lipophilicity, making it suitable for hydrophobic environments in sensor applications .

Molecular Weight and Applications: The cyano-substituted derivative (296.53 g/mol) exhibits higher molecular weight due to the nitrile group, which enhances its electrophilicity in agrochemical synthesis . 2-Bromo-5-fluorobenzenesulfonyl chloride (273.50 g/mol) is a lighter compound used as a pesticide standard due to its halogenated structure and purity (>95%) .

Synthetic and Commercial Relevance: 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is synthesized via controlled chlorosulfonation, while derivatives like 5-bromo-2-cyanobenzene-1-sulfonyl chloride require nitrile group introduction under anhydrous conditions . Commercial availability varies: 2-bromo-5-fluorobenzenesulfonyl chloride is sold at >95% purity (¥14,500/5g), whereas 5-bromo-2-chlorobenzene-1-sulfonyl chloride is priced as a specialty reagent (OMXX-278063-01) .

Research Findings and Implications

- Biological Activity : The hydroxyl group in 5-bromo-2-hydroxybenzene-1-sulfonyl chloride enables selective inhibition of protein targets, as seen in its role in synthesizing WD repeat-containing protein inhibitors .

- Environmental Stability : Fluorinated analogs (e.g., 2-bromo-5-fluorobenzenesulfonyl chloride) exhibit lower environmental persistence compared to chlorinated derivatives, aligning with green chemistry trends .

- Structural Predictions : Computational models (e.g., InChIKey, SMILES) for compounds like 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride aid in predicting collision cross-sections and reactivity patterns .

生物活性

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride features a bromine atom and a hydroxyl group on a benzene ring, along with a sulfonyl chloride functional group. Its molecular formula is C₆H₄BrClO₂S, and it has a molecular weight of approximately 239.52 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various chemical transformations.

Synthesis

The synthesis of 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride typically involves the bromination of 2-hydroxybenzenesulfonic acid followed by chlorination. The process can be summarized in the following steps:

- Bromination : 2-Hydroxybenzenesulfonic acid is treated with bromine in an acidic medium to introduce the bromine substituent.

- Chlorination : The resulting product is then reacted with thionyl chloride (SOCl₂) to replace the hydroxyl group with a sulfonyl chloride group.

Antimicrobial and Antitumor Properties

Research indicates that compounds similar to 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride exhibit significant antimicrobial and antitumor activities. For instance:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess broad-spectrum antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The inhibition of carbonic anhydrases (CAs), which are crucial for bacterial metabolism, has been documented, demonstrating that these compounds can effectively disrupt microbial growth .

- Antitumor Activity : In vitro studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The mechanism of action is often linked to the induction of apoptosis and disruption of cellular pathways involved in tumor growth .

Mechanistic Insights

The biological activity of 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride may be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases : This compound may selectively inhibit certain isoforms of carbonic anhydrases (e.g., CA IX), which are overexpressed in many tumors and play a role in maintaining pH homeostasis within cancer cells .

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that sulfonamide derivatives can induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Study on Antitumor Activity

A study evaluating various sulfonamide derivatives, including those structurally related to 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride, reported IC₅₀ values indicating potent antitumor activity against MCF-7 cells. Compounds exhibited IC₅₀ values ranging from 0.69 to 22 μM, demonstrating their potential as anticancer agents .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of similar compounds against a range of bacterial strains. The results indicated significant inhibition zones, suggesting that these derivatives could serve as effective antibacterial agents due to their mechanism targeting CA activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。